Bienvenue dans la boutique en ligne BenchChem!

Casein Kinase inhibitor A86

Multi-kinase inhibitor CKIα CDK7

Select Casein Kinase inhibitor A86 for its unique oral polypharmacology: high-affinity CK1α (Kd 9.8 nM) inhibition combined with CDK7/9 co-targeting. This dual mechanism simultaneously stabilizes p53 and dismantles oncogenic super-enhancers—an effect not replicated by single-target CK1 or CK2 inhibitors. Ideal for in vivo AML studies, it enables once-daily oral dosing at 20 mg/kg, validated in PDX and MLL-AF9 models.

Molecular Formula C18H25FN6
Molecular Weight 344.4 g/mol
Cat. No. B1576201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasein Kinase inhibitor A86
Molecular FormulaC18H25FN6
Molecular Weight344.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H25FN6/c1-25-16(8-11-2-3-11)14(9-22-25)17-15(19)10-21-18(24-17)23-13-6-4-12(20)5-7-13/h9-13H,2-8,20H2,1H3,(H,21,23,24)
InChIKeyYSPIHUWHLMNFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Casein Kinase inhibitor A86: Potent Oral CKIα/Transcriptional Kinase Co-Targeting Small Molecule for Leukemia Research Procurement


Casein Kinase inhibitor A86 (CAS 2079069-01-3) is a small-molecule, orally bioavailable, pan-specific casein kinase I (CSNK1) inhibitor with binding affinity (Kd) of 1–10 nM across CKI isoforms and a specific Kd of 9.8 nM for CKIα . It additionally co-targets the transcriptional cyclin-dependent kinases CDK7 and CDK9 at low nanomolar Kd values, a polypharmacology profile that underlies its unique ability to simultaneously stabilize the tumor suppressor p53 and dismantle oncogene-driving super-enhancers in acute myeloid leukemia (AML) models [1]. The compound induces potent apoptosis in leukemia cells at concentrations of 160 nM or lower and demonstrates robust anti-leukemic activity in multiple in vivo AML models following oral administration [1].

Why Generic Substitution Fails: The Unique Co-Targeting and Rapid Hit Pharmacology of Casein Kinase inhibitor A86


Casein kinase inhibitors are a structurally and mechanistically heterogeneous class, ranging from highly selective single-isoform inhibitors (e.g., PF-4800567 for CK1ε) to broad-spectrum ATP-competitive inhibitors (e.g., D4476). Substituting one CK1 inhibitor for another without rigorous validation can lead to fundamentally different experimental outcomes because A86 uniquely co-targets CK1α together with the transcriptional kinases CDK7 and CDK9 [1]. This co-targeting profile is not shared by classic CK1 inhibitors such as D4476 or PF-4800567, nor by selective CK2 inhibitors like CX-4945 or BMS-699 . Consequently, A86 induces a distinct molecular signature—simultaneous p53 stabilization and super-enhancer shutdown—that cannot be replicated by single-target CK1 inhibitors, making generic substitution scientifically invalid for studies of p53 activation, MYC/MCL1 suppression, or leukemia stem cell eradication [1].

Quantitative Differentiation Evidence: Casein Kinase inhibitor A86 Versus Closest Analogs and In-Class Candidates


Multi-Kinase Co-Targeting Profile: A86 Simultaneously Binds CK1α, CDK7, and CDK9 at Low nM Affinity

Casein Kinase inhibitor A86 exhibits a unique polypharmacology profile: it is a pan-CK1 inhibitor (Kd 1–10 nM; CK1α Kd = 9.8 nM) that also co-targets CDK7 and CDK9 with low nanomolar Kd values, whereas classical CK1 inhibitors D4476 and PF-4800567 show no significant affinity for CDK7/9 . The inactive analog A64 binds CDK7 moderately but CDK9 poorly, demonstrating that co-targeting of both transcriptional kinases is required for the full therapeutic effect [1]. This co-targeting profile is not observed with the clinical-stage CK1α degrader BTX161, which lacks CDK7/9 inhibition [1].

Multi-kinase inhibitor CKIα CDK7 CDK9 Super-enhancer Transcriptional addiction

Selectivity Profile Within the Transcriptional Kinase Family: A86 Spares CDK8/13/11a/11b/19

Among the seven major transcriptional kinases, A86 and its active analog A51 demonstrate high inhibition of CDK7 and CDK9, but exhibit negligible activity against CDK8, CDK13, CDK11a, CDK11b, and CDK19 [1]. This selectivity profile is critical because broad inhibition of multiple CDKs could induce unwanted transcriptional side effects. In contrast, the inactive analog A64 binds CDK7 moderately but CDK9 poorly, confirming that engagement of both CDK7 and CDK9 is essential for the observed anti-leukemic activity [1].

Kinase selectivity Transcriptional kinases CDK7 CDK9 Polypharmacology

Oral Pharmacokinetics in Mouse: A86 Achieves Rapid Absorption and Sustained Exposure

Following a single oral dose of 20 mg/kg in mice, Casein Kinase inhibitor A86 exhibits rapid absorption with a Tmax of 0.2–0.5 hr, a peak plasma concentration (Cmax) of 1115 ng/mL, a terminal half-life (T1/2) of 4.3 hr, and an area under the curve (AUC) of 2606 ng·hr/mL . These PK parameters enable effective once-daily oral dosing for sustained target engagement in preclinical AML models. For comparison, D4476 and PF-4800567 are not orally bioavailable or lack reported oral PK data, limiting their utility for in vivo studies without alternative administration routes [1].

Oral bioavailability Pharmacokinetics In vivo Preclinical AML

Cellular Apoptosis Induction: A86 Induces Leukemia Cell Death at Sub-Micromolar Concentrations via p53 Stabilization and Oncogene Suppression

A86 induces potent apoptosis in leukemia cells at concentrations of 160 nM or lower, an effect that correlates with its ability to stabilize p53 and suppress the anti-apoptotic protein MCL1 [1]. At 0.08–2 μM (6.5 hr treatment), A86 completely abolishes expression of MYC, MDM2, and MCL1 in MV4-11 AML cells . In contrast, the CK1-selective inhibitor D4476 requires much higher concentrations (IC50 ~300 nM for CK1δ) to inhibit kinase activity and does not recapitulate the full transcriptional suppression of MYC and MCL1 observed with A86 due to its lack of CDK7/9 co-targeting [2][3]. The clinical-stage CK2 inhibitor CX-4945 (Silmitasertib) has an IC50 of ~1 nM for CK2α but does not activate p53 or suppress super-enhancer-driven oncogenes in the same manner .

Apoptosis p53 MCL1 MYC Leukemia Super-enhancer

In Vivo Efficacy in AML Models: A86 Eradicates Leukemia Cells and Prolongs Survival After Oral Dosing

In MLL-AF9-driven AML mouse models, a single oral dose of A86 (20 mg/kg) reduced leukemic cell counts in bone marrow and peripheral blood by 90–95% within 16 hours, accompanied by robust p53 and caspase-3 activation [1]. Long-term daily oral treatment with the analog A51 (20 mg/kg) eradicated leukemia cells and cured mice, with preserved normal hematopoiesis and no relapse over a 4-month observation period [2]. In ex vivo killing assays of primary human AML patient samples, A86 and A51 induced apoptosis with an IC50 of 20–50 nM across five distinct genotypes, an effect not observed with the FLT3/multikinase inhibitor midostaurin at comparable concentrations [2]. In contrast, the CK1-selective inhibitor D4476 has not demonstrated in vivo anti-leukemic efficacy, and the CK2 inhibitor CX-4945, while in clinical trials, does not recapitulate the p53-activating and super-enhancer-targeting mechanism of A86 [3].

In vivo efficacy AML Patient-derived xenograft Leukemia stem cell Oral administration

Optimal Research Application Scenarios for Casein Kinase inhibitor A86 Based on Quantitative Evidence


Mechanistic Dissection of p53-Dependent and Independent Apoptosis in AML

A86 is uniquely suited for studies requiring simultaneous activation of p53 (via CK1α inhibition) and suppression of MYC/MCL1-driven survival programs (via CDK7/9 inhibition and super-enhancer shutdown). At 160 nM or lower, A86 induces robust apoptosis in AML cells, as demonstrated by Minzel et al. [1]. This dual mechanism distinguishes A86 from single-target CK1 inhibitors (e.g., D4476) or CK2 inhibitors (e.g., CX-4945), which cannot recapitulate the full transcriptional and apoptotic program. Use A86 in ex vivo cultures of primary AML patient samples or cell lines (e.g., MV4-11, MOLM-13) to probe the interdependence of p53 stabilization and SE-driven oncogene addiction.

In Vivo Preclinical Efficacy Studies in Murine AML Models Requiring Oral Dosing

With demonstrated oral bioavailability (Tmax 0.2–0.5 hr, Cmax 1115 ng/mL, T1/2 4.3 hr, AUC 2606 ng·hr/mL at 20 mg/kg) and potent in vivo anti-leukemic activity , A86 is the tool compound of choice for oral dosing studies in MLL-AF9, Tet2−/−;Flt3ITD, or patient-derived xenograft (PDX) AML mouse models. Unlike D4476 or PF-4800567, which lack oral PK data or require alternative administration, A86 enables convenient once-daily oral gavage, reducing animal handling stress and experimental variability [2]. Employ A86 at 20 mg/kg p.o. for short-term (16 hr) or long-term (3–5 weeks) efficacy assessments.

Structure-Activity Relationship (SAR) Studies for CK1α/CDK7/9 Co-Targeting Inhibitors

A86 serves as a critical reference compound for medicinal chemistry campaigns aimed at optimizing CK1α/CDK7/9 polypharmacology. The co-crystal structures of A86 bound to CKIα (PDB: 6GZD) and CDK9/cyclinT1 (PDB: 6GZH) provide atomic-level insight into the dual binding mode [3][4]. The inactive analog A64, which binds CDK7 moderately but CDK9 poorly, demonstrates the essential role of CDK9 engagement for anti-leukemic activity [5]. Use A86 and A64 as positive and negative controls in SAR panels to evaluate novel analogs for balanced CK1α, CDK7, and CDK9 inhibition.

Biomarker-Driven Patient Stratification Research in Hematologic Malignancies

A86 and its analog A51 induce apoptosis in primary human AML cells with an IC50 of 20–50 nM across diverse genotypes, including those resistant to FLT3 inhibitors like midostaurin [6]. This broad yet selective activity profile makes A86 a valuable tool for correlating ex vivo sensitivity with specific genetic or epigenetic lesions (e.g., TP53 wild-type status, super-enhancer landscapes). Use A86 in primary AML sample viability assays at 20–200 nM for 16–24 hr to identify patient subpopulations that may benefit from CK1α/CDK7/9 co-targeting therapy and to validate predictive biomarkers for future clinical translation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Casein Kinase inhibitor A86

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.